2-(6-Fluoropyridin-3-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Fluoropyridin-3-yl)ethan-1-ol is an organic compound with the molecular formula C7H8FNO and a molecular weight of 141.15 g/mol . It is a fluorinated derivative of pyridine, which is a six-membered aromatic ring containing one nitrogen atom. The presence of the fluorine atom at the 6-position of the pyridine ring and the ethanol group at the 3-position makes this compound unique and of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of 2-(6-Fluoropyridin-3-yl)ethan-1-ol may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(6-Fluoropyridin-3-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophilic Substitution Reagents: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids
Reduction: Formation of amines
Substitution: Formation of various substituted pyridine derivatives
Scientific Research Applications
2-(6-Fluoropyridin-3-yl)ethan-1-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(6-Fluoropyridin-3-yl)ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects . The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
2-(6-Fluoropyridin-3-yl)ethan-1-ol can be compared with other fluorinated pyridine derivatives, such as:
2-(4-Fluoropyridin-3-yl)ethan-1-ol: Similar structure but with the fluorine atom at the 4-position.
2-(6-Chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-(6-Bromopyridin-3-yl)ethan-1-ol: Similar structure but with a bromine atom instead of fluorine.
The unique positioning of the fluorine atom in this compound can influence its reactivity, binding properties, and overall chemical behavior, making it distinct from its analogs .
Properties
IUPAC Name |
2-(6-fluoropyridin-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,5,10H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWCQVPMRCFVFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.